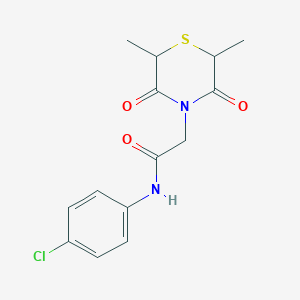
N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C14H15ClN2O3S and its molecular weight is 326.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research into amide-containing isoquinoline derivatives has contributed to understanding the structural aspects and properties of these compounds, including their formation into gels and crystalline solids under different conditions. These studies highlight the compounds' potential in the development of materials with specific fluorescence emissions, suggesting applications in materials science and possibly in fluorescence-based detection methods (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antifungal Activity
Derivatives of the compound have shown fungicidal properties against Candida and Aspergillus species, demonstrating the potential for development into antifungal agents. This includes improvements in plasmatic stability while maintaining in vitro activity, highlighting the pharmaceutical applications of these derivatives in treating fungal infections (D. Bardiot et al., 2015).
Antitumor and Anticancer Activity
Some derivatives have been evaluated for their antitumor efficacy, showing significant effects in vitro. This includes novel anilidoquinoline derivatives for treating Japanese encephalitis with antiviral and antiapoptotic effects, suggesting their use in antiviral therapies (Joydeep Ghosh et al., 2008).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in green algae, indicating potential applications in understanding and controlling algal growth, which could have implications for environmental management and biofuel production (H. Weisshaar, P. Böger, 1989).
Enzyme Inhibitory Potential
Further research into 1,3,4-oxadiazole derivatives has shown moderate to potent activities against enzymes such as acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications in diseases characterized by enzyme deregulation, like Alzheimer's disease (N. Riaz et al., 2020).
Spectroscopic and Quantum Mechanical Studies
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical properties, suggesting potential applications in dye-sensitized solar cells due to their light-harvesting efficiency. This research bridges materials science and renewable energy, indicating the versatility of these compounds in photovoltaic efficiency modeling (Y. Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXNLICFMQBPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2929789.png)
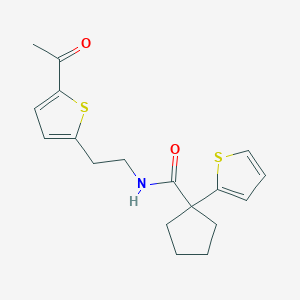

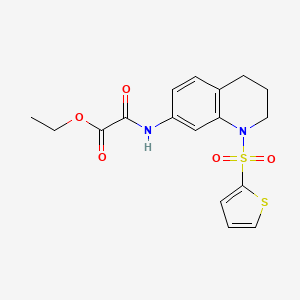
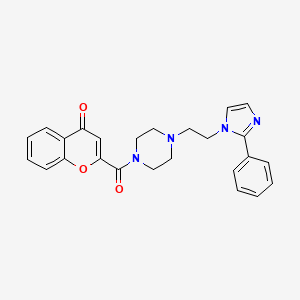
![3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2929803.png)
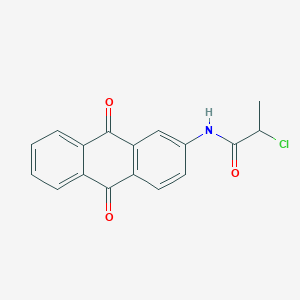
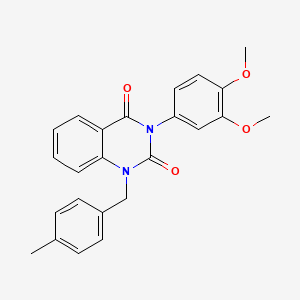

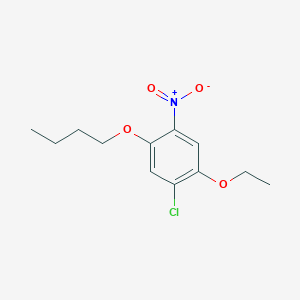
![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)
